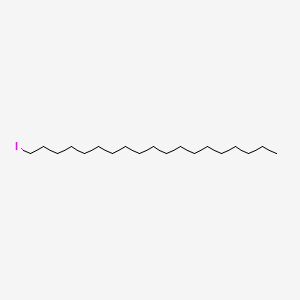

1-Iodononadecane

説明

1-Iodononadecane (C₁₉H₃₉I) is a long-chain alkyl iodide characterized by a 19-carbon backbone with an iodine atom at the terminal position. It serves as a critical intermediate in organic synthesis, particularly in the preparation of metal carbenes and stannanes. For instance, it is synthesized via iodination of 1-nonadecanol using established procedures, followed by lithiation with t-BuLi to generate 1-lithiononadecane, which is further functionalized into chromium carbene complexes . Its applications span materials science and catalysis, where its long alkyl chain enables steric and electronic modulation in transition metal complexes .

特性

CAS番号 |

62127-51-9 |

|---|---|

分子式 |

C19H39I |

分子量 |

394.4 g/mol |

IUPAC名 |

1-iodononadecane |

InChI |

InChI=1S/C19H39I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h2-19H2,1H3 |

InChIキー |

LXFODWIENIOBLX-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCCCCCCI |

製品の起源 |

United States |

準備方法

1-Iodononadecane can be synthesized through several methods. One common synthetic route involves the iodination of nonadecane using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, ensuring high yield and purity of the product . Industrial production methods may involve large-scale iodination processes, utilizing continuous flow reactors to maintain consistent quality and efficiency .

化学反応の分析

1-Iodononadecane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Reduction Reactions: The compound can be reduced to nonadecane using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of this compound can lead to the formation of nonadecanoic acid or other oxidized derivatives.

Common reagents used in these reactions include sodium hydroxide, potassium cyanide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

1-Iodononadecane has several scientific research applications:

Organic Synthesis: It serves as a precursor for the synthesis of various organic compounds, including long-chain hydrocarbons and functionalized derivatives.

Material Science: The compound is used in the preparation of specialized materials, such as surfactants and lubricants.

Biological Studies: Researchers utilize this compound in studies related to membrane biology and lipid interactions.

Industrial Applications: It finds use in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

作用機序

The mechanism of action of 1-iodononadecane primarily involves its reactivity due to the presence of the iodine atom. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles . In reduction reactions, the iodine atom is removed, leading to the formation of nonadecane . The compound’s long carbon chain also contributes to its hydrophobic properties, making it useful in various applications .

類似化合物との比較

Key Observations:

Chain Length and Volatility: Longer alkyl chains (e.g., C₁₉ in this compound) exhibit significantly higher boiling points and vaporization enthalpies compared to shorter analogs (C₉–C₁₁) due to increased van der Waals interactions .

Density Trends: Shorter-chain iodides (e.g., 1-Iododecane, 1-Iodononane) have higher densities (~1.288 g/mL) than their parent alkanes, reflecting the added mass of iodine.

Reactivity: The steric bulk of this compound may hinder nucleophilic substitution (SN2) reactions compared to smaller alkyl iodides, which are more reactive in such transformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。